5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H19N3O3S2 and its molecular weight is 341.44. The purity is usually 95%.
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Scientific Research Applications
Cyclooxygenase-2 Inhibitors
Compounds containing sulfonamide and pyrazole moieties have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. For instance, celecoxib, a well-known COX-2 inhibitor used in the treatment of rheumatoid arthritis and osteoarthritis, shares structural similarities with the compound of interest (Penning et al., 1997).
Antimicrobial and Antitubercular Agents
Benzene sulfonamide pyrazole oxadiazole derivatives have shown potential as antimicrobial and antitubercular agents. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains and Mycobacterium tuberculosis, indicating their potential application in developing new treatments for infectious diseases (Shingare et al., 2022).
Carbonic Anhydrase Inhibitors
Pyrazole-based sulfonamides have been identified as potent inhibitors of carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration, acid-base balance, and CO2 transport. These compounds are researched for their therapeutic potential in treating conditions like glaucoma, epilepsy, and mountain sickness (Kucukoglu et al., 2016).
Anticancer Agents
Thiophene-based compounds, including those with sulfonamide and pyrazole components, have been explored for their anticancer activities. The design and synthesis of these compounds aim to discover new therapeutic agents capable of inhibiting tumor growth and proliferation (Debbabi et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of pharmacological effects
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would need to be identified through further studies.
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities
Properties
IUPAC Name |
5-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-11-2-3-14(21-11)22(18,19)16-13-8-15-17(10-13)9-12-4-6-20-7-5-12/h2-3,8,10,12,16H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTPCBSYJKPPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.